2-(Methoxymethyl)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine
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Overview
Description
2-(Methoxymethyl)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine is an organic compound with a complex structure that includes a methoxymethyl group and an indacene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups using methoxymethyl (MOM) ethers, followed by subsequent reactions to introduce the amine group. The reaction conditions often involve the use of non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA) in dichloromethane, followed by the addition of chloromethyl reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction can produce various amine derivatives.
Scientific Research Applications
2-(Methoxymethyl)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for hydroxyl functions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine involves its interaction with specific molecular targets and pathways. The methoxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethanol: An organic compound used as a solvent and in the synthesis of various chemicals.
2-Methoxyestradiol: A natural metabolite of estradiol with angiogenesis inhibitory properties
Uniqueness
2-(Methoxymethyl)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine is unique due to its specific structural features and the presence of the indacene backbone, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(methoxymethyl)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-16-8-9-5-11-7-10-3-2-4-12(10)14(15)13(11)6-9/h7,9H,2-6,8,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAPMBAMUIUWDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC2=C(C1)C(=C3CCCC3=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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